molecular formula C25H30N4O6S2 B11060701 4,4'-[1,4-Diazepane-1,4-diylbis(sulfonyl-4,1-phenylene)]dipyrrolidin-2-one

4,4'-[1,4-Diazepane-1,4-diylbis(sulfonyl-4,1-phenylene)]dipyrrolidin-2-one

Cat. No.: B11060701
M. Wt: 546.7 g/mol
InChI Key: IYHIBZZZQYNQNT-UHFFFAOYSA-N
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Description

4,4’-[1,4-Diazepane-1,4-diylbis(sulfonyl-4,1-phenylene)]dipyrrolidin-2-one is a complex organic compound featuring a diazepane ring, sulfonyl groups, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[1,4-Diazepane-1,4-diylbis(sulfonyl-4,1-phenylene)]dipyrrolidin-2-one typically involves multiple steps. One common approach is the reaction of 1,4-diazepane with sulfonyl chlorides to introduce the sulfonyl groups. This is followed by the coupling of the resulting intermediate with pyrrolidinone derivatives under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4’-[1,4-Diazepane-1,4-diylbis(sulfonyl-4,1-phenylene)]dipyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as converting sulfonyl groups to sulfides.

    Substitution: The diazepane ring and pyrrolidinone moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out in organic solvents under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfide-containing compounds.

Scientific Research Applications

4,4’-[1,4-Diazepane-1,4-diylbis(sulfonyl-4,1-phenylene)]dipyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of 4,4’-[1,4-Diazepane-1,4-diylbis(sulfonyl-4,1-phenylene)]dipyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups may form strong interactions with active sites, while the diazepane and pyrrolidinone moieties contribute to the overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-[1,4-Diazepane-1,4-diylbis(sulfonyl-4,1-phenylene)]dipyrrolidin-2-one: This compound is unique due to its specific combination of functional groups and ring structures.

    1,4-Diazepane derivatives: These compounds share the diazepane ring but may differ in other functional groups.

    Sulfonyl-containing compounds: These compounds have sulfonyl groups but may lack the diazepane or pyrrolidinone moieties.

Uniqueness

The uniqueness of 4,4’-[1,4-Diazepane-1,4-diylbis(sulfonyl-4,1-phenylene)]dipyrrolidin-2-one lies in its combination of a diazepane ring, sulfonyl groups, and pyrrolidinone moieties, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C25H30N4O6S2

Molecular Weight

546.7 g/mol

IUPAC Name

4-[4-[[4-[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl-1,4-diazepan-1-yl]sulfonyl]phenyl]pyrrolidin-2-one

InChI

InChI=1S/C25H30N4O6S2/c30-24-14-20(16-26-24)18-2-6-22(7-3-18)36(32,33)28-10-1-11-29(13-12-28)37(34,35)23-8-4-19(5-9-23)21-15-25(31)27-17-21/h2-9,20-21H,1,10-17H2,(H,26,30)(H,27,31)

InChI Key

IYHIBZZZQYNQNT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3CC(=O)NC3)S(=O)(=O)C4=CC=C(C=C4)C5CC(=O)NC5

Origin of Product

United States

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